molecular formula C15H24O2 B1247309 1alpha-Hydroperoxy-guaia-10(15),11-diene

1alpha-Hydroperoxy-guaia-10(15),11-diene

Cat. No.: B1247309
M. Wt: 236.35 g/mol
InChI Key: LSSAEGXLQBRSBC-PMOUVXMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha-Hydroperoxy-guaia-10(15),11-diene is a guaiane-type sesquiterpenoid, a class of natural products known for their diverse and significant pharmacological activities . Sesquiterpenoids are composed of three isoprene units and are commonly found in the essential oils of aromatic plants . Guaiane sesquiterpenoids are characterized by a distinctive bicyclic skeleton and are a rich source of chemical diversity, making them compelling subjects for natural product chemistry and drug discovery research . While specific studies on this compound are limited, sesquiterpenoids from this structural class have demonstrated considerable research interest due to their anti-inflammatory potential . Research on related compounds, particularly from species like Pogostemon cablin (patchouli), indicates that guaiane-type sesquiterpenoids can act as key regulators of the NF-κB signaling pathway . This pathway is a pivotal mediator of the inflammatory response, and its inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Consequently, 1alpha-Hydroperoxy-guaia-10(15),11-diene represents a valuable chemical tool for researchers investigating the mechanisms of inflammation and exploring new therapeutic agents for conditions involving inflammatory processes, such as intestinal inflammation . Its hydroperoxide functional group also makes it a molecule of interest for studies on oxidative reactions and as a potential biosynthetic intermediate for other oxygenated sesquiterpenoids .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3S,3aS,5R,8aS)-8a-hydroperoxy-3-methyl-8-methylidene-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene

InChI

InChI=1S/C15H24O2/c1-10(2)13-6-5-12(4)15(17-16)8-7-11(3)14(15)9-13/h11,13-14,16H,1,4-9H2,2-3H3/t11-,13+,14-,15+/m0/s1

InChI Key

LSSAEGXLQBRSBC-PMOUVXMZSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]1C[C@@H](CCC2=C)C(=C)C)OO

Canonical SMILES

CC1CCC2(C1CC(CCC2=C)C(=C)C)OO

Origin of Product

United States

Q & A

Q. What experimental designs resolve conflicting data on platelet aggregation inhibition?

  • Answer : Use a crossover study design with human platelet-rich plasma (PRP) and standardized agonists (e.g., ADP, collagen). Compare dose-response curves and statistical significance (ANOVA with post-hoc tests). Address batch-to-batch variability by sourcing the compound from multiple syntheses or extractions .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Example
Bioactivity variabilityStandardize assay protocols (e.g., CLSI guidelines) and organism strains.MLC discrepancies in T. cruzi assays due to divergent epimastigote lines .
Structural ambiguityCombine multiple spectroscopic methods (e.g., NOESY for stereochemistry).NMR vs. X-ray conflicts in hydroperoxy positioning resolved via crystallography .
Synthesis yield differencesOptimize reaction conditions (e.g., solvent, catalyst) via Design of Experiments (DoE).Lower yields in aerobic vs. anaerobic syntheses due to peroxide degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha-Hydroperoxy-guaia-10(15),11-diene
Reactant of Route 2
1alpha-Hydroperoxy-guaia-10(15),11-diene

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